N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide
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Overview
Description
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is a complex organic compound characterized by its unique thiazolidine and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 4-oxo-2-thioxothiazolidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit tumor growth and angiogenesis.
Mechanism of Action
The mechanism of action of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects, such as reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Oxalamide derivatives: Compounds with oxalamide linkages also show comparable properties in terms of stability and reactivity.
Uniqueness
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is unique due to the combination of thiazolidine and oxalamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N,N'-bis(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURYLYWPUZPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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